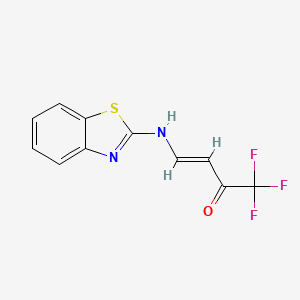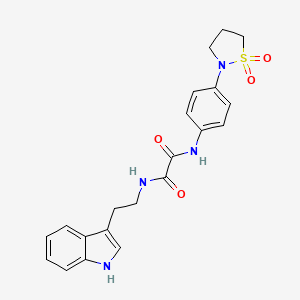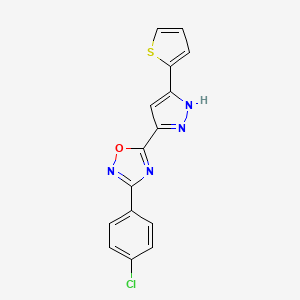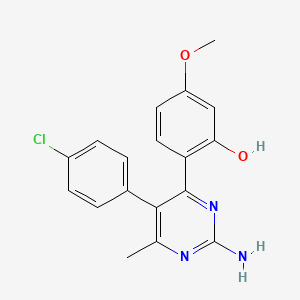
2-(2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl)-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an amino group, a pyrimidine ring, a phenol group, and a methoxy group. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrimidine ring, a phenol group, and a methoxy group would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in reactions with acids or electrophiles, while the phenol group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amino and phenol groups could affect its solubility .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- Research has focused on synthesizing various pyrimidine derivatives due to their significant biological activities. For instance, novel methods for synthesizing dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are important heterocycles in pharmaceutical chemistry, have been developed, indicating the broad interest in synthesizing and characterizing pyrimidine-based compounds for potential pharmaceutical applications (Osyanin et al., 2014).
Biological Activities and Applications
- Pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory potential, demonstrating the therapeutic relevance of such compounds. Some pyrimidine compounds emerged as more potent than standard drugs, highlighting the potential for discovering new medications based on pyrimidine structures (Chhabria et al., 2007).
- Antiviral activities of pyrimidine derivatives have also been investigated, with some compounds showing marked inhibition of retrovirus replication in cell culture. This suggests that pyrimidine-based compounds can be potent antiviral agents, contributing to the development of new antiretroviral therapies (Hocková et al., 2003).
Antimicrobial and Antifungal Properties
- Compounds derived from pyrimidines have shown antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. This includes the development of formazans from Mannich bases as antimicrobial agents, demonstrating the versatility of pyrimidine derivatives in combating microbial infections (Sah et al., 2014).
Environmental and Biochemical Studies
- Beyond pharmaceutical applications, studies have explored the environmental biodegradability and toxicity of phenolic compounds under methanogenic conditions, contributing to our understanding of environmental pollution and bioremediation strategies. This research provides insights into the fate of chlorophenols and related compounds in anoxic environments, relevant for environmental chemistry and pollution management (O'connor & Young, 1989).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-10-16(11-3-5-12(19)6-4-11)17(22-18(20)21-10)14-8-7-13(24-2)9-15(14)23/h3-9,23H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVGEAXWIMPDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

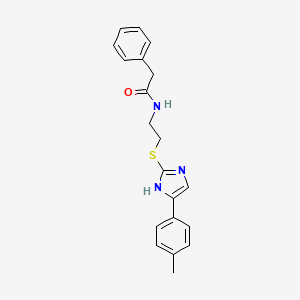
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)
![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)

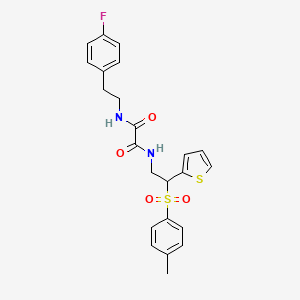
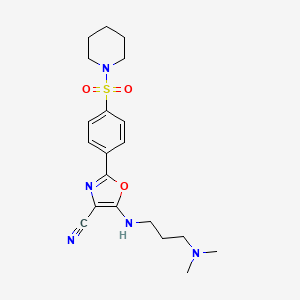



![5-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2846625.png)
